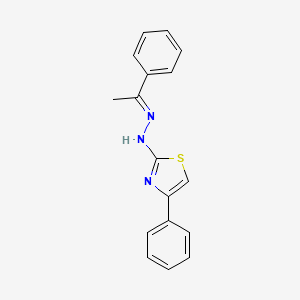

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

Precursor for Multi-component Reactions

The carboxylate moieties of these compounds can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization .

Pharmaceutical Applications

The compound has various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and others .

Antifungal Potency

The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in terms of antifungal potency .

Thiazole Ring Derivatives

The compound is a derivative of the thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

FDA-approved Drugs

The thiazole scaffold, which includes this compound, is present in more than 18 FDA-approved drugs .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.

Mode of Action

It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.

Result of Action

albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.

Eigenschaften

IUPAC Name |

4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEAVIFAHPIVOS-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)